Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-
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Overview
Description
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a 2,5-dichloro-4-nitrophenyl moiety, along with a 4-methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- typically involves the reaction of 2,5-dichloro-4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,5-Dichloro-4-nitroaniline+Benzenesulfonyl chloride→Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Formation of 2,5-dichloro-4-aminophenyl derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Interacting with Receptors: Modulating the activity of specific receptors involved in cellular signaling pathways.
Disrupting Cellular Processes: Affecting various cellular processes, leading to antimicrobial or antitumor effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-nitroaniline: A precursor in the synthesis of the target compound.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: A structurally similar compound with different functional groups.
4,5-Dichloro-2-nitro-N-(phenylmethyl)benzamide: Another related compound with distinct applications.
Uniqueness
Benzenesulfonamide, N-(2,5-dichloro-4-nitrophenyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62748-03-2 |
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Molecular Formula |
C13H10Cl2N2O4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-2-4-9(5-3-8)22(20,21)16-12-6-11(15)13(17(18)19)7-10(12)14/h2-7,16H,1H3 |
InChI Key |
BUBIWAPWIBYHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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